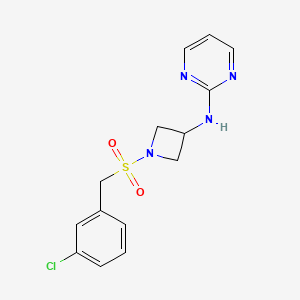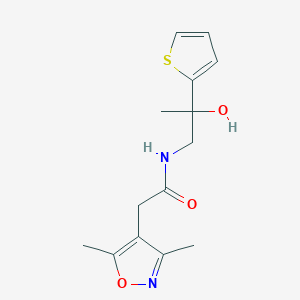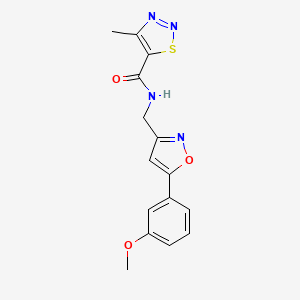
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an isoxazole ring and a thiadiazole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the isoxazole and thiadiazole rings. The methoxyphenyl group may introduce some steric hindrance .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including cycloadditions, substitutions, and reductions . Thiadiazoles can also participate in a variety of reactions, including S_NAr reactions .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to "N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" often involve complex chemical reactions aimed at developing new molecules with potential biological activities. For example, the practical preparation of related compounds has been explored for their potential as components in cephalosporin antibiotics and other pharmaceutical agents, indicating the relevance of these molecules in drug development processes (Tatsuta et al., 1994).
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer properties of thiadiazole derivatives, highlighting their potential in treating various diseases. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, indicating their potential as COX-2 inhibitors with implications for cancer treatment (Abu‐Hashem et al., 2020).
Nematocidal and Antidiabetic Screening
Compounds containing thiadiazole moieties have also shown promise in nematocidal and antidiabetic screenings, suggesting their potential use in agriculture and diabetes management. For example, certain oxadiazole derivatives displayed significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease, indicating potential applications in pest control (Liu et al., 2022). Additionally, dihydropyrimidine derivatives have been evaluated for their antidiabetic properties through α-amylase inhibition assays, showcasing the versatility of thiadiazole derivatives in medicinal applications (Lalpara et al., 2021).
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied, with several compounds exhibiting significant activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Ameen & Qasir, 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-4-3-5-12(6-10)21-2/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKPLLISCNYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
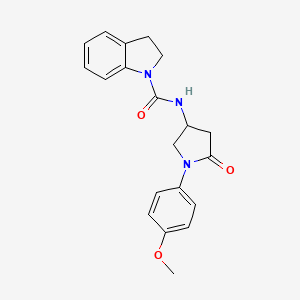

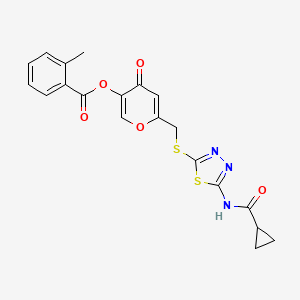
![2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2601249.png)


![ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2601253.png)
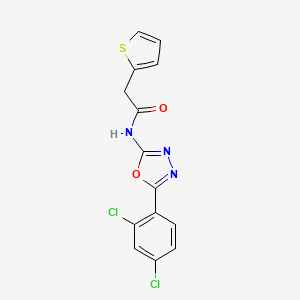
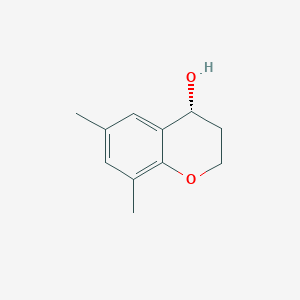
![Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2601256.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2601260.png)
![N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2601263.png)
